Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate
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Overview
Description
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate is an organic compound that features a nicotinate ester linked to a phenyl ring substituted with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst, followed by the introduction of the 1,3-dioxolane ring through a cyclization reaction. The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The cyclization step can be carried out using automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring can act as a protecting group, influencing the compound’s reactivity and stability. The nicotinate ester moiety may interact with biological systems, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the dioxolane ring.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: A nicotinate ester with additional halogen and trifluoromethyl substituents.
Uniqueness
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl 5-[4-(1,3-dioxolan-2-yl)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-19-15(18)14-8-13(9-17-10-14)11-2-4-12(5-3-11)16-20-6-7-21-16/h2-5,8-10,16H,6-7H2,1H3 |
InChI Key |
KRDAFPLPLUDIQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
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